molecular formula C14H23NO2 B14507755 2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione CAS No. 63166-25-6

2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione

Cat. No.: B14507755
CAS No.: 63166-25-6
M. Wt: 237.34 g/mol
InChI Key: SNBHRGDOUVPYKU-UHFFFAOYSA-N
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Description

2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane derivatives This compound is characterized by a cyclohexane ring substituted with a methylamino group and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the six-membered ring.

    Substitution Reactions: The introduction of the methylamino and propan-2-yl groups can be achieved through substitution reactions. For instance, the methylamino group can be introduced via a nucleophilic substitution reaction using a suitable amine.

    Condensation Reactions: The butylidene group can be introduced through a condensation reaction, where an aldehyde or ketone reacts with an amine to form an imine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane Derivatives: Compounds such as cyclohexanone and cyclohexanol share the cyclohexane ring structure but differ in their functional groups.

    Amines: Compounds like methylamine and ethylamine have similar amine groups but lack the cyclohexane ring.

Uniqueness

2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione is unique due to its specific combination of functional groups and ring structure

Properties

CAS No.

63166-25-6

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

3-hydroxy-2-(N-methyl-C-propylcarbonimidoyl)-5-propan-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C14H23NO2/c1-5-6-11(15-4)14-12(16)7-10(9(2)3)8-13(14)17/h9-10,16H,5-8H2,1-4H3

InChI Key

SNBHRGDOUVPYKU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NC)C1=C(CC(CC1=O)C(C)C)O

Origin of Product

United States

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